(S)-2-Amino-8-oxo-decanoic acid, methyl ester

CAS No.:

Cat. No.: VC16489735

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | methyl 2-amino-8-oxodecanoate |

| Standard InChI | InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3 |

| Standard InChI Key | FHUSGPXSOOHYNA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)CCCCCC(C(=O)OC)N |

Introduction

Chemical Structure and Stereochemical Features

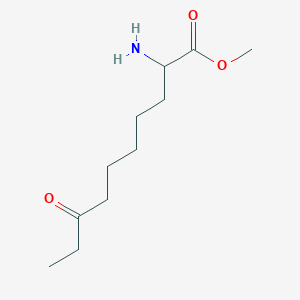

The molecular formula of (S)-2-amino-8-oxo-decanoic acid methyl ester is C₁₁H₁₉NO₃, with a molecular weight of 201.26 g/mol . The compound’s backbone consists of a 10-carbon chain, where the second carbon hosts an amino group (-NH₂), and the eighth carbon is oxidized to a ketone (-C=O). The carboxyl group at the terminal carbon is esterified with a methyl group (-COOCH₃) .

Stereochemical Configuration

The (S)-configuration at the α-carbon (C2) is critical for its biological activity. This enantiomer is preferentially incorporated into cyclic peptides due to its compatibility with enzymatic systems involved in peptide bond formation . The stereochemistry is preserved during synthesis using chiral auxiliaries such as the Schöllkopf bislactim ether, which ensures high enantiomeric excess (ee > 98%) .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-8-oxodecanoic acid methyl ester | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | |

| CAS Registry Number | 635680-16-9 | |

| ChEBI ID | CHEBI:165431 |

Synthesis and Asymmetric Methodologies

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Anion Generation | LDA, THF, -78°C | 98% | - |

| Alkylation | 6-Bromohexan-2-one, -78°C | 85% | 95% de |

| Hydrolysis | HCl (1M), MeOH, 25°C | 90% | - |

| Methylation | CH₂N₂, Et₂O, 0°C | 95% | - |

Biological Significance and Applications

(S)-2-Amino-8-oxo-decanoic acid methyl ester is a precursor to apicidins, cyclic tetrapeptides that inhibit HDACs in Plasmodium falciparum and Toxoplasma gondii, making it a potential antimalarial and antiparasitic agent . The ketone group at C8 participates in hydrogen bonding with HDAC active sites, while the methyl ester enhances membrane permeability .

Mechanism of HDAC Inhibition

Apicidins containing this moiety bind to Zn²⁺ in HDAC catalytic pockets via the 8-oxo group, disrupting histone deacetylation and leading to hyperacetylation of histones. This epigenetic modification silences genes essential for pathogen survival .

Physicochemical Properties

The methyl ester derivative improves the compound’s lipid solubility compared to the free acid. Key properties include:

Comparative Analysis with Homologues

Homologues with varying chain lengths (e.g., 9-oxo or 7-oxo derivatives) exhibit reduced HDAC inhibitory activity, underscoring the importance of the 8-oxo group . The (R)-enantiomer shows <10% activity compared to the (S)-form, highlighting stereochemical specificity .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume